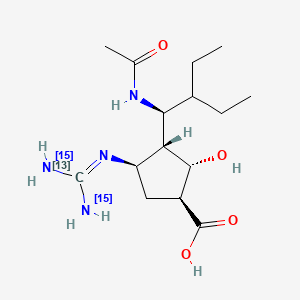

Peramivir-13C,15N2

Description

BenchChem offers high-quality Peramivir-13C,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Peramivir-13C,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1/i15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-HRTMCAJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=[13C]([15NH2])[15NH2])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Bioanalytical Application of Peramivir-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of antiviral agents in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles, ensuring both safety and efficacy. Peramivir, a potent neuraminidase inhibitor for the treatment of influenza, is no exception.[1][2][3] This guide details the critical role of its stable isotope-labeled (SIL) counterpart, Peramivir-13C,15N2, in modern bioanalysis. By employing the principles of isotope dilution mass spectrometry (IDMS), Peramivir-13C,15N2 serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use corrects for variability in sample preparation, matrix effects, and instrument response, enabling the generation of highly accurate, precise, and robust data essential for regulatory submissions and clinical research.[4][5][6]

Introduction to Peramivir

Mechanism of Action and Clinical Significance

Peramivir is a potent antiviral drug that functions as a transition-state analogue inhibitor of the influenza virus neuraminidase enzyme.[1][2][7] This enzyme is crucial for the release of newly formed viral particles from infected host cells. By inhibiting neuraminidase, Peramivir effectively halts the spread of the virus within the body, reducing the duration and severity of influenza symptoms.[2] It is active against both influenza A and B viruses and is administered intravenously, making it a valuable treatment option for hospitalized patients or those unable to take oral or inhaled antivirals.[2][3]

Pharmacokinetics and the Need for Accurate Quantification

Peramivir exhibits linear pharmacokinetics, with drug exposure being proportional to the administered dose.[8][9] It is primarily eliminated unchanged via renal excretion, with an elimination half-life of approximately 20 hours in healthy adults.[8][9] Precise measurement of Peramivir concentrations in biological fluids like plasma is critical for:

-

Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.[10]

-

Bioequivalence (BE) Studies: To compare different formulations of the drug.

-

Therapeutic Drug Monitoring (TDM): To optimize dosing in specific patient populations, such as those with renal impairment.

-

Toxicokinetic (TK) Studies: To correlate drug exposure with toxicological findings in nonclinical studies.

Given the importance of these studies, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the bioanalytical methods used are thoroughly validated to ensure data reliability.[11][12][13]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The Challenge of Bioanalysis: Matrix Effects

Biological matrices such as plasma are incredibly complex. During LC-MS/MS analysis, endogenous components of the matrix can co-elute with the analyte (Peramivir) and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, leading to significant variability and inaccuracy in quantification.

The Gold Standard Solution: Stable Isotope-Labeled Internal Standards

To overcome these challenges, an internal standard (IS) is used. The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[4][5] Peramivir-13C,15N2 is a SIL standard where specific carbon and nitrogen atoms in the molecule are replaced with their heavier, non-radioactive isotopes (¹³C and ¹⁵N).

Key Advantages of Using Peramivir-13C,15N2:

-

Identical Physicochemical Properties: It behaves virtually identically to the unlabeled Peramivir during sample extraction, chromatography, and ionization.[4]

-

Correction for Variability: Because it is affected by extraction losses and matrix effects in the same way as the analyte, it provides a reliable basis for correction.[6][14][15]

-

Mass-Based Differentiation: It is easily distinguished from the unlabeled analyte by the mass spectrometer due to its higher mass.[4]

-

Improved Accuracy and Precision: Its use dramatically reduces analytical variability and improves the overall accuracy and precision of the assay, a cornerstone of method validation.[5]

Quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. Since a known amount of the IS is added to every sample, any variations in the analytical process affect both compounds equally, leaving the ratio unchanged and the calculated concentration accurate.[16]

Bioanalytical Method for Peramivir Quantification using LC-MS/MS

This section outlines a typical workflow for the quantification of Peramivir in human plasma, a method that must be rigorously validated according to guidelines from regulatory bodies like the FDA.[12][17]

Experimental Workflow

The entire process, from sample receipt to final data reporting, follows a structured and validated path to ensure data integrity.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Step-by-Step Protocol

Objective: To accurately quantify Peramivir in human plasma over a defined concentration range.

-

Preparation of Standards and Internal Standard Solution:

-

Prepare primary stock solutions of Peramivir and Peramivir-13C,15N2 in a suitable solvent (e.g., methanol).

-

From the Peramivir stock, create a series of working solutions for spiking into blank plasma to generate calibration curve (CC) standards and quality control (QC) samples.

-

Prepare a working solution of Peramivir-13C,15N2 (the Internal Standard Spiking Solution) at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each sample (unknowns, CCs, and QCs) into a 96-well plate or microcentrifuge tubes.

-

Crucial Step: Add a precise volume (e.g., 50 µL) of the Internal Standard Spiking Solution to every well except for the "double blank" (matrix without analyte or IS).

-

Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each well to precipitate plasma proteins.[18] This step is chosen for its speed and efficiency in removing the bulk of interfering proteins.

-

Vortex the plate for 2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

-

-

LC-MS/MS Instrumentation and Conditions:

-

The settings below are typical and should be optimized during method development.

Table 1: Typical LC-MS/MS Parameters

Parameter Typical Condition Rationale Liquid Chromatography LC Column C18, e.g., 50 x 2.1 mm, 3.5 µm Provides good reversed-phase retention for Peramivir. Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation of the analyte for positive ion mode. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the C18 column. Flow Rate 0.5 mL/min Standard flow rate for analytical LC. Injection Volume 5 µL A small volume is sufficient for sensitive MS detection. Column Temperature 40 °C Ensures reproducible retention times. Mass Spectrometry Ionization Mode Electrospray Ionization, Positive (ESI+) Peramivir contains basic amine groups that are readily protonated. Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. MRM Transition (Peramivir) Analyte-specific m/z → Fragment-specific m/z Determined by infusing a standard solution of the analyte. MRM Transition (IS) (Analyte m/z + 5) → Fragment-specific m/z The precursor ion mass is shifted by the mass of the incorporated isotopes (1x¹³C + 2x¹⁵N = 1+2 = 3 Da difference is common, but depends on the specific labeling). | Source Temperature | 550 °C | Optimizes desolvation of the eluent spray. |

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the Peramivir and Peramivir-13C,15N2 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Peramivir) / (Peak Area of Peramivir-13C,15N2).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is typically used.

-

Determine the concentration of Peramivir in unknown samples and QCs by interpolating their PAR values from the calibration curve.

-

Method Validation According to Regulatory Guidelines

A bioanalytical method is not useful until it is proven to be reliable. Validation is performed according to strict regulatory guidance, such as the FDA's Bioanalytical Method Validation guidance.[11][12][13] The use of Peramivir-13C,15N2 is instrumental in meeting the stringent acceptance criteria for these tests.

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria (FDA) |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | The closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For QC samples at multiple levels, mean accuracy should be within ±15% of nominal. Precision (%CV) should be ≤15%. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision ≤20% CV. Signal-to-noise ratio > 5. |

| Matrix Effect | The assessment of ion suppression or enhancement from different lots of biological matrix. | The CV of the matrix factor across different lots should be ≤15%. |

| Recovery | The efficiency of the extraction process. | While not having a strict acceptance limit, recovery should be consistent and reproducible. The SIL-IS corrects for low or variable recovery. |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |

Conclusion

Peramivir-13C,15N2 is not merely a reagent but an enabling tool for robust bioanalysis. As a stable isotope-labeled internal standard, it co-purifies and co-elutes with the unlabeled drug, experiencing identical analytical variations. This unique property allows it to perfectly compensate for matrix effects and procedural losses, which are the most significant challenges in LC-MS/MS-based quantification. The use of Peramivir-13C,15N2 is fundamental to developing and validating bioanalytical methods that meet the stringent requirements of regulatory agencies, thereby ensuring the generation of reliable pharmacokinetic and clinical data for this important antiviral therapeutic.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

Alumuri, T., et al. (2022). peramivir and related impurities in rat plasma and its applications in pharmacokinetic studies (bioanalytical method development and validation by lc-ms/ms). ResearchGate. [Link]

-

News-Medical. (2019). Biomedical Applications of Isotope-Dilution Liquid Chromatography. [Link]

-

Zhang, T., et al. (2015). A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK. Bioanalysis. [Link]

-

Al-Abri, S., et al. (2016). Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections. Frontiers in Microbiology. [Link]

-

U.S. Food and Drug Administration. (n.d.). RAPIVAB™ (peramivir injection). [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

Wang, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

-

Wikipedia. (n.d.). Peramivir. [Link]

-

Patsnap Synapse. (2024). What is Peramivir used for?. [Link]

-

Alumuri, T., et al. (2023). An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method. Journal of AOAC INTERNATIONAL. [Link]

-

American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]

-

Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology. [Link]

-

Schuster, C., et al. (2022). Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics. JoVE. [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

-

Wester, A., & Shetty, A. K. (2016). Peramivir injection in the treatment of acute influenza: a review of the literature. Dove Medical Press. [Link]

-

Al-Abri, S. S., et al. (2014). Safety and efficacy of peramivir for influenza treatment. Infection and Drug Resistance. [Link]

Sources

- 1. Peramivir - Wikipedia [en.wikipedia.org]

- 2. What is Peramivir used for? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. gabionline.net [gabionline.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. fda.gov [fda.gov]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. osti.gov [osti.gov]

- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 18. A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of carbon-13 nitrogen-15 labeled Peramivir in pharmacokinetics

Precision Pharmacokinetics: The Strategic Application of -Labeled Peramivir in Bioanalysis

Executive Summary

In the high-stakes environment of antiviral drug development, the fidelity of pharmacokinetic (PK) data is non-negotiable. While Peramivir (Rapivab®) is an established neuraminidase inhibitor, accurate quantification in complex biological matrices (plasma, urine, epithelial lining fluid) remains a challenge due to matrix effects and ion suppression.

This technical guide advocates for a shift from traditional deuterated internal standards to Carbon-13 (

Part 1: The Isotopic Advantage

Why Over Deuterium?

As a Senior Application Scientist, I often see assays fail not because of the instrument, but because of the Internal Standard (IS). In LC-MS/MS, the IS must track the analyte through extraction recovery and ionization.

The Deuterium Problem (The "Chromatographic Isotope Effect"):

Deuterium (

-

Consequence: If the analyte elutes at a point of high matrix suppression (e.g., phospholipids), but the deuterated IS elutes slightly earlier (where suppression is lower), the IS fails to correct for the signal loss.

The

-

Result: The labeled Peramivir co-elutes exactly with the native drug. It experiences the exact same matrix suppression and ionization efficiency, providing a true 1:1 normalization.

Table 1: Internal Standard Performance Comparison

| Feature | Deuterated Peramivir ( | Stable Heavy Peramivir ( | Impact on Data Quality |

| Retention Time | Shifts earlier (0.05 - 0.2 min) | Identical to Analyte | Critical: Co-elution ensures accurate matrix correction. |

| Isotopic Stability | Risk of H/D exchange in acidic solvents | Inert / Non-exchangeable | High: Ensures mass transitions remain constant. |

| Mass Shift | Typically +3 Da | Flexible (e.g., +6 Da) | Medium: Larger shifts prevent overlap with natural isotopes. |

| Cost | Low | High | Strategic: Cost is offset by reduced assay failure rates. |

Part 2: Bioanalytical Method Development

Molecular Configuration

For this protocol, we utilize a custom-synthesized

-

Native Peramivir MW: ~328.4 g/mol

-

Labeled MW: ~334.4 g/mol (+6 Da shift)

-

Rationale: A +6 Da shift moves the IS signal completely clear of the native Peramivir's M+1 and M+2 natural isotopic envelope, ensuring zero "crosstalk" in the mass spectrometer.

LC-MS/MS Workflow Visualization

The following diagram illustrates the critical decision pathways in the bioanalytical workflow, highlighting where the stable isotope provides correction.

Figure 1: Bioanalytical workflow demonstrating the critical role of the Internal Standard (IS) at the ionization stage, where co-elution is essential for correcting matrix effects.

Part 3: Experimental Protocol (SOP)

Objective: Quantification of Peramivir in Human Plasma (Range: 1.0 – 10,000 ng/mL).

Reagents & Standards

-

Analyte: Peramivir Trihydrate (Reference Standard).

-

Internal Standard:

-Peramivir (Custom Synthesis). -

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

Causality: We use precipitation over Solid Phase Extraction (SPE) for Peramivir because it is highly polar (amphiphilic). SPE can result in breakthrough losses; PPT is robust and the IS corrects for the "dirty" supernatant.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (500 ng/mL in 50:50 MeOH:H2O).

-

Note: The IS is added before precipitation to track extraction efficiency.

-

-

Precipitation: Add 200 µL of ACN containing 0.1% Formic Acid.

-

Agitation: Vortex for 2 minutes at 1500 rpm.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 2 µL of the supernatant directly.

LC-MS/MS Conditions

Instrument: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+. Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

-

Why T3? This column is designed to retain polar molecules like Peramivir better than standard C18.

Mobile Phases:

-

A: 0.1% Formic Acid in Water.[2]

-

B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % B | Flow Rate (mL/min) | Description |

|---|---|---|---|

| 0.00 | 5 | 0.5 | Loading |

| 0.50 | 5 | 0.5 | Isocratic hold for polar retention |

| 2.50 | 90 | 0.5 | Elution of Peramivir |

| 3.00 | 90 | 0.5 | Wash |

| 3.10 | 5 | 0.5 | Re-equilibration |

MS Parameters (MRM Transitions):

-

Peramivir:

(Quantifier), -

IS (

):-

Note: The transition corresponds to the loss of the guanidine group (common fragmentation for neuraminidase inhibitors).[3]

-

Part 4: Pharmacokinetic Applications & Modeling

Once the bioanalytical data is secured, it feeds into PK modeling. Peramivir exhibits multi-exponential decay, often requiring a two-compartment model.

Compartmental Logic

The following diagram describes the mathematical model used to interpret the concentration-time data derived from the LC-MS/MS assay.

Figure 2: Two-compartment PK model for Peramivir. High-quality LC-MS data is required to accurately resolve the distribution rate constants (k12, k21).

Key PK Parameters for Peramivir

- : Peak plasma concentration (Directly measured).

- : Total exposure (Calculated via trapezoidal rule).

- : Terminal half-life (Critical for dosing frequency).

- : Creatinine Clearance correlation (Peramivir is renally cleared; dose adjustments are required for renal impairment).

Application Note: Using the

Part 5: Regulatory Compliance (FDA/EMA)

To ensure this method is "Submission Ready," it must adhere to the FDA Bioanalytical Method Validation Guidance (2018) .

Validation Checklist

-

Selectivity: Analyze 6 sources of blank plasma. No interference >20% of LLOQ at the Peramivir retention time.

-

Matrix Effect (ME):

-

Calculate ME Factor: (Response in Matrix) / (Response in Solvent).

-

The IS Test: The IS-normalized Matrix Factor must be close to 1.0 with a %CV < 15%. This is where

excels over Deuterium.

-

-

Accuracy & Precision:

-

Intra-run and Inter-run %CV must be <15% (20% for LLOQ).

-

-

Stability:

-

Demonstrate stability of the labeled IS in stock solution and in matrix (freeze-thaw cycles).

labels are chemically identical to the native drug, offering superior stability data compared to exchangeable deuteriums.

-

References

-

U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] Retrieved from [Link]

-

Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Rapivab (Peramivir). Retrieved from [Link][8]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

- Nishikawa, H., et al. (2018). Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of peramivir in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for general Peramivir MS conditions).

- Wang, S., & Cyronak, M. (2013). Internal Standard Response: A Measure of the Health of Your LC-MS/MS Assay. AAPS Journal. (Grounding for the importance of IS selection).

Sources

- 1. ukisotope.com [ukisotope.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centerforbiosimilars.com [centerforbiosimilars.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. biopharmaservices.com [biopharmaservices.com]

Methodological & Application

Application Note: Precision Quantitation of Peramivir in Biological Matrices using Peramivir-13C,15N2 and Optimized MRM Transitions

Executive Summary

This technical guide details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for Peramivir using a specific stable isotope-labeled internal standard (SIL-IS), Peramivir-13C,15N2 . While Peramivir-d3 is commonly used, the 13C,15N2 analog offers superior stability against deuterium-hydrogen exchange (D/H exchange) in acidic mobile phases and eliminates the "deuterium isotope effect" in chromatographic retention.

This protocol focuses on the Triple Quadrupole (QqQ) optimization workflow, specifically addressing the ionization challenges of the guanidino moiety and ensuring cross-talk elimination between the native drug and the heavy isotope.

Chemical Context & Isotopic Logic

The Analyte

Peramivir is a cyclopentane derivative acting as a transition-state analogue for influenza neuraminidase.

-

Chemical Formula:

-

Monoisotopic Mass: 328.21 Da

-

Ionization: Positive Mode ESI (

) -

Key Functional Groups: Guanidino (basic, protonation site), Acetamido, Carboxylic acid.

The Internal Standard: Peramivir-13C,15N2

-

Mass Shift: +3 Da (1 Carbon-13, 2 Nitrogen-15).

-

Precursor Mass: ~331.21 Da (calculated based on label position).

-

Why this IS? Unlike deuterated standards, 13C/15N labels are non-exchangeable and modify the physicochemical properties (hydrophobicity/pKa) negligibly, ensuring the IS co-elutes perfectly with the analyte to compensate for matrix effects (ion suppression/enhancement) at the exact moment of ionization.

MRM Optimization Workflow

The following diagram outlines the logical flow for developing the MRM method, ensuring no steps in the physical filtering process are overlooked.

Figure 1: Step-by-step workflow for establishing robust MRM transitions.

Detailed Protocol: Mass Spectrometry Optimization

Prerequisites:

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS, Agilent 6495).

-

Solvents: 50:50 Methanol:Water + 0.1% Formic Acid (Infusion solvent).

-

Standards: Native Peramivir (1 µg/mL) and Peramivir-13C,15N2 (1 µg/mL).

Step 1: Precursor Ion Selection (Q1)

Peramivir contains a basic guanidino group, making it highly amenable to protonation in positive mode.

-

Infusion: Syringe pump infusion at 10 µL/min directly into the source.

-

Scan Mode: Q1 MS (Range 100–500 Da).

-

Observation:

-

Native: Dominant peak at m/z 329.2

. -

IS (13C,15N2): Dominant peak at m/z 332.2

. -

Note: Ensure no sodium adducts (

, +22 Da) are dominant. If seen, increase source temperature or acidity.

-

Step 2: Product Ion Selection (Q3) & Fragmentation

This is the most critical step for specificity. You must select fragments that retain the stable isotope labels.

-

Mode: Product Ion Scan (MS2).

-

Precursor: Set Q1 to 329.2 (Native).

-

Collision Energy (CE): Ramp from 10 to 50 V.

-

Key Fragments Observed:

-

m/z 204.2: Loss of side chains (typically 1-ethylpropoxy and/or guanidine cleavage). High Intensity.

-

m/z 136.1: Further fragmentation of the core.

-

m/z 311.2: Loss of water (-18 Da). Avoid due to high background noise.

-

Critical Decision for IS Transition: You must confirm the location of the 13C,15N2 labels in your specific standard.

-

Scenario A (Core Labeled): If labels are on the cyclopentane ring, the IS fragment will shift by +3 Da (e.g., 204 → 207).

-

Scenario B (Guanidine Labeled): If labels are on the guanidine group and the 204 fragment loses this group, the IS fragment will be 204 (same as native). This causes cross-talk.

-

Validation: Perform a product scan of the IS (332.2). If you see 207.2, use it. If you see 204.2, you must select a different transition (likely a larger fragment that retains the guanidine).

Step 3: Energy Optimization (CE & DP)

Once transitions are selected, fine-tune the voltages.

-

Declustering Potential (DP) / Cone Voltage: Controls the entry of ions into vacuum. High DP helps desolvate but too high causes in-source fragmentation.

-

Protocol: Ramp DP from 20V to 100V while monitoring the precursor intensity.

-

Typical Optimal: ~60-80 V.

-

-

Collision Energy (CE):

-

Protocol: Ramp CE for the specific transition (e.g., 329->204). Plot Intensity vs. CE.

-

Typical Optimal: ~25-35 eV for the 204 fragment.

-

Optimized MRM Parameters (Reference Table)

The following values serve as a baseline. Actual voltages vary by instrument manufacturer (Sciex uses Volts, Agilent/Waters use eV).

| Analyte | Precursor (Q1) | Product (Q3) | Role | DP (V) | CE (eV) | CXP (V) |

| Peramivir | 329.2 | 204.2 | Quantifier | 70 | 32 | 12 |

| Peramivir | 329.2 | 136.1 | Qualifier | 70 | 45 | 10 |

| Peramivir-13C,15N2 | 332.2 | 207.2 * | IS Quantifier | 70 | 32 | 12 |

*Note: The IS Product ion assumes the label is retained in the fragment. Verify experimentally.

Chromatographic Integration & Matrix Effects

Even with optimized MRM, matrix effects can suppress ionization.

Recommended LC Conditions

-

Column: Agilent Poroshell 120 EC-C18 or Waters XBridge BEH C18 (2.1 x 50mm, 1.7–2.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

2.5 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 5% B (Re-equilibration)

-

Diagram: LC-MS System Flow

Figure 2: Sample flow from extraction to detection.

Validation & Troubleshooting

Self-Validating the Method (Trustworthiness)

To ensure the method is robust, perform the "IS Interference Check" :

-

Inject a Blank sample (no analyte, no IS). Result: Noise only.

-

Inject a Zero sample (Matrix + IS only).

-

Check: Look at the Native Peramivir channel (329->204).

-

Acceptance: Signal must be < 20% of the LLOQ (Lower Limit of Quantification).

-

Failure Mode: If you see a peak in the native channel, your IS contains native impurities, or the isotopic purity is low.

-

Cross-Talk Check

-

Inject a high concentration Native Standard (ULOQ) without IS.

-

Monitor the IS channel (332->207).

-

Result: Should be negligible. If high, the native isotope envelope (M+3) is contributing to the IS signal. Adjust chromatography to separate slightly or increase IS concentration to swamp the noise.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6][7][8] [Link]

-

Li, Z., et al. (2015). "A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK." Bioanalysis, 7(3), 319-332. [Link]

-

Nijhuita, J.R., et al. (2020). "Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections."[9] Journal of Mass Spectrometry. [Link]

Sources

- 1. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. fda.gov [fda.gov]

- 4. A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. fda.gov [fda.gov]

- 9. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Peramivir Bioanalysis with Peramivir-13C,15N2

Welcome to the technical support resource for the highly specific and sensitive quantification of Peramivir in biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their bioanalytical needs. Here, we will delve into the critical role of the stable isotope-labeled internal standard, Peramivir-13C,15N2, and provide practical, field-tested advice to overcome common analytical challenges.

This resource is structured to provide immediate, actionable insights through a comprehensive Frequently Asked Questions (FAQs) section and in-depth Troubleshooting Guides. Our goal is to empower you with the knowledge to develop and execute robust, reliable, and regulatory-compliant bioanalytical methods.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of Peramivir-13C,15N2 in the quantitative analysis of Peramivir.

Q1: What is the fundamental purpose of using a stable isotope-labeled internal standard like Peramivir-13C,15N2?

A stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1][2][3] Peramivir-13C,15N2 is chemically identical to the analyte of interest, Peramivir, with the only difference being the incorporation of heavier isotopes (Carbon-13 and Nitrogen-15).[][5] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and ionization variability.[1][6] By adding a known concentration of Peramivir-13C,15N2 to your samples at the beginning of the workflow, you can accurately quantify Peramivir by comparing the peak area ratio of the analyte to the internal standard. This effectively normalizes for any variations that may occur during the analytical process, leading to highly accurate and precise results.

Q2: How does Peramivir-13C,15N2 improve the sensitivity of the analysis?

While the SIL-IS itself doesn't directly increase the instrument's signal for Peramivir, it significantly enhances the effective sensitivity and reliability of the assay, particularly at the lower limit of quantification (LLOQ). It achieves this by compensating for analytical variability that could otherwise obscure the true analyte signal.[6] By providing a stable and predictable reference, Peramivir-13C,15N2 allows for the confident measurement of very low concentrations of Peramivir, which might otherwise be lost in the analytical noise.

Q3: What are "matrix effects" and how does Peramivir-13C,15N2 help mitigate them?

Matrix effects are a common challenge in bioanalysis where components of the biological sample (e.g., salts, lipids, proteins) co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[7][8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[7][9] Because Peramivir-13C,15N2 has the same physicochemical properties as Peramivir, it is affected by the matrix in the same way.[1] Therefore, any suppression or enhancement of the Peramivir signal will be mirrored by a proportional change in the Peramivir-13C,15N2 signal. The use of the peak area ratio effectively cancels out these effects, leading to a more accurate and robust measurement.[6]

Q4: What are the key considerations when preparing my stock solutions and working standards for Peramivir and Peramivir-13C,15N2?

Accuracy in the preparation of your stock and working solutions is paramount for a successful assay. Here are some critical considerations:

-

Purity and Characterization: Always use well-characterized reference materials for both Peramivir and Peramivir-13C,15N2 with known purity.

-

Solvent Selection: Ensure that both the analyte and the internal standard are fully soluble in the chosen solvent. A common starting point is a high-purity organic solvent like methanol or acetonitrile.

-

Separate Stock Solutions: Prepare separate stock solutions for Peramivir (for calibration standards and quality controls) and Peramivir-13C,15N2 (for the internal standard working solution).[10] This prevents cross-contamination and ensures the integrity of your standards.

-

Gravimetric vs. Volumetric Preparation: For the highest accuracy, consider preparing stock solutions gravimetrically. If using volumetric flasks, ensure they are Class A and that you account for temperature effects on solvent volume.

-

Storage and Stability: Store stock solutions at an appropriate temperature (typically -20°C or -80°C) in tightly sealed containers to prevent evaporation and degradation. Always verify the stability of your stock solutions over time.[11]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of Peramivir using Peramivir-13C,15N2.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of integration, leading to unreliable results.

Possible Causes & Solutions:

-

Chromatographic Column Issues:

-

Column Contamination: Buildup of matrix components on the column can lead to peak tailing.

-

Solution: Implement a robust sample clean-up procedure (e.g., solid-phase extraction or liquid-liquid extraction). Regularly flush the column with a strong solvent wash.

-

-

Column Degradation: The column may have reached the end of its lifespan.

-

Solution: Replace the column with a new one of the same type.

-

-

-

Mobile Phase Incompatibility:

-

pH Mismatch: The pH of the mobile phase can affect the ionization state of Peramivir and its interaction with the stationary phase.

-

Solution: Optimize the mobile phase pH. Peramivir is an amphiphilic drug, and small adjustments to the pH can significantly improve peak shape.[12]

-

-

Inadequate Buffering: Insufficient buffer capacity can lead to inconsistent peak shapes.

-

Solution: Ensure your mobile phase contains an appropriate buffer (e.g., ammonium formate or ammonium acetate) at a suitable concentration.[12]

-

-

-

Injection Solvent Effects:

-

Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

-

Solution: The injection solvent should be as close in composition to the initial mobile phase as possible. If a strong solvent is necessary for extraction, perform a solvent exchange or dilution step before injection.

-

-

Issue 2: Low Signal Intensity or "No Signal" for Peramivir and/or Peramivir-13C,15N2

Low or absent signal can be frustrating. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:

-

Mass Spectrometer Tuning and Calibration:

-

Incorrect Mass Transitions (MRMs): The mass spectrometer may not be set to monitor the correct precursor and product ions.

-

Solution: Verify the MRM transitions for both Peramivir and Peramivir-13C,15N2. Infuse a standard solution of each to optimize the collision energy and other MS parameters. A common fragmentation for Peramivir ([M+H]+ at m/z 329) is the loss of guanidine, resulting in a product ion at m/z 270.[13]

-

-

Instrument Calibration Drift: The mass spectrometer's calibration may have drifted.

-

Solution: Perform a routine calibration of the mass spectrometer according to the manufacturer's recommendations.

-

-

-

Sample Preparation and Extraction:

-

Poor Extraction Recovery: The chosen extraction method may not be efficiently recovering Peramivir from the biological matrix.

-

Solution: Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Optimize the pH and solvent composition of the extraction solutions.

-

-

Analyte Degradation: Peramivir may be degrading during sample processing or storage.

-

Solution: Investigate the stability of Peramivir under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).[11] Ensure samples are processed promptly and stored at appropriate temperatures.

-

-

-

LC System Issues:

-

Leaks or Blockages: A leak in the LC system can lead to a loss of flow and reduced signal. A blockage can prevent the sample from reaching the mass spectrometer.

-

Solution: Systematically check for leaks and blockages in the LC system, from the solvent lines to the column and connections.

-

-

Issue 3: High Background Noise or Interferences

High background noise can obscure the analyte peak and negatively impact the LLOQ.

Possible Causes & Solutions:

-

Matrix Effects:

-

Ion Suppression: As discussed in the FAQs, co-eluting matrix components can suppress the analyte signal.

-

Solution: Improve the chromatographic separation to resolve Peramivir from interfering matrix components. Enhance the sample clean-up to remove these components before injection.

-

-

-

Contamination:

-

Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.

-

Solution: Use high-purity, LC-MS grade solvents and reagents.

-

-

Carryover: Residual analyte from a previous high-concentration sample can be injected with the subsequent sample.

-

Solution: Optimize the needle wash solvent and wash time in the autosampler. Inject blank samples after high-concentration standards to assess for carryover.[11]

-

-

Issue 4: Unacceptable Variability in Quality Control (QC) Samples

High variability in QC samples indicates a lack of precision and can compromise the validity of your study data.

Possible Causes & Solutions:

-

Inconsistent Sample Preparation:

-

Pipetting Errors: Inaccurate or inconsistent pipetting of the sample, internal standard, or reagents can introduce significant variability.

-

Solution: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques.

-

-

Inconsistent Evaporation/Reconstitution: If an evaporation step is used, ensure it is carried out consistently for all samples. The reconstitution step should also be performed with care to ensure complete dissolution.

-

-

Matrix Inhomogeneity:

-

Lipemic or Hemolyzed Samples: These types of samples can be more challenging to process consistently and may lead to variable matrix effects.

-

Solution: Develop a more robust sample preparation method that can handle these challenging matrices. Consider additional clean-up steps for such samples.

-

-

-

Instrument Instability:

-

Fluctuations in MS Source Conditions: Changes in temperature or gas flows in the ion source can lead to signal instability.

-

Solution: Allow the mass spectrometer to stabilize for an adequate amount of time before starting an analytical run. Monitor instrument performance throughout the run.

-

-

Data Presentation & Protocols

Table 1: Typical Mass Spectrometry Parameters for Peramivir and Peramivir-13C,15N2 Analysis

| Parameter | Peramivir | Peramivir-13C,15N2 |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 329.2 | 332.2 |

| Product Ion (m/z) | 270.2 | 273.2 |

| Collision Energy (eV) | Optimized via infusion | Optimized via infusion |

| Dwell Time (ms) | 50-100 | 50-100 |

Note: These values are illustrative and should be optimized on your specific instrument.

Protocol 1: Generic Sample Preparation Workflow using Protein Precipitation

This protocol provides a basic starting point for the extraction of Peramivir from plasma.

-

Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the Peramivir-13C,15N2 working solution to each tube.

-

Vortexing: Briefly vortex each tube to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Visualizations

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Monitoring of 3 Antiviral Drugs in Serum Using Liquid Chromatography-Tandem Mass Spectrometry: Full Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification method for multiple antiviral drugs in serum using isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peramivir-13C, 15N2, CAS 330600-85-6 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Ion Suppression Correction in Peramivir Analysis

Subject: Application of Peramivir-13C,15N2 Internal Standard for Matrix Effect Normalization

Executive Summary

Welcome to the Technical Support Center. This guide addresses a critical challenge in the bioanalysis of Peramivir (a neuraminidase inhibitor): Ion Suppression . In LC-MS/MS, co-eluting matrix components from plasma or urine can compete for ionization charge, causing significant signal loss and quantification errors.

You are likely here because you have observed:

-

Low sensitivity in patient samples compared to solvent standards.

-

Poor linearity or accuracy at the Lower Limit of Quantification (LLOQ).

-

Variable Internal Standard (IS) response across a run.

This guide details the implementation of Peramivir-13C,15N2 , a stable isotope-labeled internal standard (SIL-IS). Unlike deuterated analogs, 13C/15N-labeled standards eliminate the "deuterium isotope effect," ensuring perfect chromatographic co-elution with the analyte to rigorously correct for matrix effects.

Module 1: Diagnostic Hub – Do I Have Ion Suppression?

Before correcting the issue, you must quantify it. Ion suppression is invisible in standard chromatograms unless specifically tested.

Q: How do I confirm if my sensitivity loss is due to matrix effects?

A: You must perform a Post-Column Infusion (PCI) experiment. This qualitative test maps the ionization profile of your matrix background.

Protocol: Post-Column Infusion

-

Setup: Infuse a constant stream of Peramivir (at ~100 ng/mL) into the MS source via a T-junction.

-

Injection: Inject a "Blank Matrix Extract" (plasma/urine processed without analyte) via the LC column.

-

Observation: Monitor the Peramivir transition (m/z 329.2 → 204.1).

-

Result: A stable baseline indicates no suppression. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement.

Visualizing the Mechanism

The following diagram illustrates the PCI setup and the resulting signal "dip" caused by matrix interference.

Figure 1: Workflow for Post-Column Infusion to identify retention time zones affected by ion suppression.

Module 2: Implementation Protocol – Using Peramivir-13C,15N2

Q: Why use Peramivir-13C,15N2 instead of a Deuterated (d3/d4) standard?

A: Deuterated standards often suffer from the Chromatographic Isotope Effect . The C-D bond is slightly shorter and more stable than the C-H bond, causing deuterated molecules to elute slightly earlier than the native analyte on reversed-phase columns.

-

The Risk: If the IS elutes earlier, it may exit the suppression zone before the analyte enters it. The IS signal remains high while the analyte signal drops, leading to over-estimation of the drug concentration.

-

The Solution: 13C and 15N isotopes increase mass without changing bond length or lipophilicity. Peramivir-13C,15N2 co-elutes perfectly with Peramivir , ensuring it experiences the exact same suppression.

Step-by-Step Implementation

1. IS Working Solution Preparation

-

Stock: Dissolve Peramivir-13C,15N2 in Methanol/Water (50:50).

-

Concentration: Target a final concentration in the sample that yields a signal intensity ~50% of the Upper Limit of Quantification (ULOQ) or at least 10x the LLOQ noise.

-

Storage: -20°C. Avoid repeated freeze-thaw cycles.

2. Sample Processing (Protein Precipitation)

This method assumes a standard plasma extraction.

-

Aliquot 50 µL of patient plasma.[1]

-

Add 200 µL of IS Working Solution (in Acetonitrile/Methanol) to precipitate proteins.

-

Critical: The IS is added during precipitation to compensate for extraction recovery losses as well as matrix effects.

-

-

Vortex (2 min) and Centrifuge (10 min at 12,000 rpm).

-

Inject supernatant.

3. LC-MS/MS Settings (Example)

-

Ionization: ESI Positive Mode.

-

Transitions (MRM):

-

Analyte (Peramivir): m/z 329.2 → 204.1

-

IS (Peramivir-13C,15N2): m/z 332.2 → 207.1 (Assuming +3 Da shift).

-

Module 3: Troubleshooting Guide

Q: My IS response varies significantly (>50%) between samples. Is the run invalid?

A: Not necessarily, but it is a warning flag. The IS is designed to fluctuate with the matrix. However, extreme divergence suggests a "Matrix Mismatch" or extraction error. Use the logic flow below to diagnose.

Figure 2: Decision matrix for diagnosing Internal Standard response variability.

Q: I see "Crosstalk" (Signal in the blank channel). What is wrong?

A: This occurs if the IS is impure or the mass resolution is too wide.

-

Isotopic Purity: Ensure your Peramivir-13C,15N2 has <0.5% unlabeled (d0) Peramivir. If the IS contains d0, it will contribute to the analyte signal, causing a positive intercept and failing LLOQ accuracy.

-

Cross-Signal Check: Inject a "Zero Sample" (Matrix + IS only). If you see a peak at the Analyte transition (329.2), your IS is contributing to the background.

Module 4: Validation & Regulatory Compliance

To validate this method according to FDA (2018) and EMA (2011) guidelines, you must calculate the Matrix Factor (MF) .

Matrix Factor Calculation

You need three sets of samples:

-

Set A (Neat): Analyte in pure mobile phase.

-

Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix (from 6 different donors).

-

Set C (Pre-Extraction Spike): Standard extraction (for recovery, not MF).

| Parameter | Formula | Acceptance Criteria (FDA/EMA) |

| Absolute MF | Area (Set B) / Area (Set A) | N/A (Information only). < 1 = Suppression. |

| IS-Normalized MF | (Peak Area Ratio Analyte/IS in Set B) / (Peak Area Ratio in Set A) | CV < 15% across 6 lots of matrix. |

Interpretation: If the IS-Normalized MF is close to 1.0 (e.g., 0.95 - 1.05) and the CV is low, your Peramivir-13C,15N2 is successfully correcting for the ion suppression. If the Absolute MF is 0.5 (50% suppression) but the Normalized MF is 1.0, the method is valid because the IS compensated perfectly.

References

-

European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation.Link

-

U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry.[3][4][5]Link

-

Wang, Z. Z., et al. (2015).[6] "A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK." Bioanalysis, 7(3), 319-332.[6] Link

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030.

Sources

- 1. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioanalysisforum.jp [bioanalysisforum.jp]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 5. pharmacompass.com [pharmacompass.com]

- 6. A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing carryover issues with Peramivir-13C,15N2 in autosamplers

Technical Support Center: Peramivir-13C,15N2 Carryover Mitigation

Executive Summary

Current Status: Active Analyte: Peramivir (Neuraminidase Inhibitor) & Peramivir-13C,15N2 (Internal Standard) Critical Issue: Persistent carryover in LC-MS/MS workflows affecting LLOQ accuracy and blank acceptance criteria.[1][2] Root Cause: The guanidine moiety (highly basic, pKa ~12.5) and carboxylate group create a zwitterionic structure that exhibits strong adsorption to stainless steel surfaces (ionic interactions) and hydrophobic active sites on rotor seals.[1]

Module 1: The Chemistry of "Stickiness"

Q: Why is Peramivir-13C,15N2 carrying over when other polar compounds don't?

A: It is not just about polarity; it is about the Guanidine-Metal Interaction . Peramivir contains a guanidine group.[3][4][5][6] In standard acidic mobile phases (pH 2-4), this group is protonated (positively charged).[1] While this aids solubility, the guanidinium ion can interact strongly with:

-

Silanols: Residual negative charges on glass vials or column packing.[1]

-

Metallic Surfaces: Stainless steel needles and loops often have a passive oxide layer that can act as a Lewis acid/base site, binding the guanidine.

-

Polymer Seals: Vespel® rotor seals can adsorb guanidines via hydrophobic interaction if the wash solvent is too aqueous.

The IS Factor: Since Peramivir-13C,15N2 is chemically identical to the analyte, if you see IS carryover in your Double Blanks (matrix only), you definitively have System Carryover , not just column carryover. This is a critical regulatory failure point (FDA M10 Guidance: IS response in blank must be <5% of average IS response).[1]

Module 2: The "Guanidine Cleanse" (Wash Solvent Optimization)

Q: I am using 100% Acetonitrile as a strong wash, but carryover persists. Why?

A: 100% Organic solvents often precipitate Peramivir rather than cleaning it.[1] Peramivir is highly polar.[1] If you hit a concentrated droplet of Peramivir (in the needle) with 100% ACN, it may crash out of solution and form a film on the needle wall. You need a chaotropic, acidic, aqueous-organic mixture .[1]

Recommended Wash Protocol

Replace your current wash configuration with the following "Guanidine Cleanse" system.

| Parameter | Composition | Mechanism of Action |

| Weak Wash (Solvent A) | 95% Water / 5% ACN + 0.1% Formic Acid | Matches initial gradient conditions to prevent peak distortion.[1] The acid keeps the guanidine protonated and soluble. |

| Strong Wash (Solvent B) | 40% ACN / 40% MeOH / 20% Water + 0.5% Formic Acid | Water: Solubilizes the polar drug.MeOH/ACN: Breaks hydrophobic bonds.Acid: High concentration (0.5%) disrupts ionic binding to metal surfaces.[1] |

| Dip Time | > 10 seconds | Physical agitation is required.[1] A quick dip is insufficient. |

Pro-Tip: If the above fails, switch the Strong Wash to the "Magic Mix" : 25% Water, 25% MeOH, 25% ACN, 25% IPA + 1% Formic Acid. The IPA (Isopropanol) adds viscosity and wetting power to scrub polymer seals.

Module 3: Hardware & Column Troubleshooting

Q: I changed solvents, but the IS signal in the blank is still >5%. Where is it hiding?

A: If solvents fail, the issue is adsorption to wetted surfaces . Use the decision tree below to isolate the component.

Workflow: Isolating the Source

Figure 1: Systematic workflow to distinguish between column retention (memory effect) and autosampler carryover.

Hardware Solutions

-

Rotor Seal Material: Standard Vespel® (polyimide) seals can absorb amines at high pH, but even at low pH, they can be sticky.[1]

-

Fix: Switch to Tefzel® (ETFE) or PEEK rotor seals.[1] These are more resistant to "sticky" adsorption.

-

-

Needle Seat: The interface where the needle seals is a prime trap.

-

Fix: Sonicate the needle seat in 50% Formic Acid/MeOH or replace it. If using a stainless steel needle, consider a Platinum-coated or PEEK-lined needle if available for your autosampler model.[1]

-

-

Valve Switching:

-

Protocol: Switch the injection valve back and forth (Mainpass to Bypass) 3–4 times during the run (after the peak has eluted but before the next injection) while the strong wash is flowing. This cleans the grooves of the rotor seal.

-

Module 4: Chromatographic Strategy

Q: Can the column method itself reduce carryover?

A: Yes. If the carryover is "Column Memory" (eluting in the next run), your gradient is insufficient.

-

The "Sawtooth" Wash: Instead of holding at 95% Organic for 1 minute, oscillate the gradient at the end of the run.

-

Example: 95% B (30 sec) -> 20% B (30 sec) -> 95% B (30 sec).

-

Why? This rapid change in polarity shocks the column and releases compounds trapped in the stationary phase pores.

-

-

HILIC Consideration: Peramivir is very polar.[1] If you are forcing it onto a C18 column with high aqueous conditions, you are relying on weak hydrophobic retention.

-

Alternative: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Bare Silica or Amide).[1]

-

Benefit: Peramivir elutes in high organic (60-80% ACN).[1] This means your mobile phase is naturally a "strong solvent" for the compound, reducing the likelihood of it precipitating or sticking to the column head.

-

References

-

FDA M10 Bioanalytical Method Validation Guidance. (2022). Guidance for Industry: Bioanalytical Method Validation.[7] Section 3.2.6 (Carryover).[1] Available at: [Link]

-

Wang, Z., et al. (2015).[1][3] A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK. Bioanalysis, 7(3), 319-332.[1][3] Available at: [Link]

-

Waters Corporation. (2020).[1] Carryover Mitigation Using Needle Wash Solvent Chemistry.[1] Application Note. Available at: [Link][1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 6. rsc.org [rsc.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Technical Support Center: Peramivir-13C,15N2 SNR Optimization

Ticket ID: NMR-OPT-8821 Subject: Signal-to-Noise Ratio (SNR) Optimization for Peramivir-13C,15N2 Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division[1]

Executive Summary

Working with isotopically labeled Peramivir (Peramivir-13C,15N2) presents unique challenges.[1] While the labels theoretically increase sensitivity for specific atoms, the splitting caused by scalar coupling (

This guide moves beyond basic operation, focusing on the causal relationship between spin physics and your observed SNR. We will optimize the Boltzmann equilibrium (sample prep), Signal excitation/recovery (acquisition), and Coherence selection (processing).[1]

Phase 1: Sample Chemistry & Thermodynamics

The Casualty of Noise: 50% of SNR issues originate in the tube, not the probe.

Solvent Selection: The Viscosity/Exchange Trade-off

For Peramivir, the choice between DMSO-d6 and D2O is critical for 15N detection.[1]

| Parameter | DMSO-d6 | D2O | Verdict for Peramivir-13C,15N2 |

| Viscosity ( | High (2.0 cP) | Low (1.1 cP) | D2O yields sharper lines (longer |

| Proton Exchange | Slow | Fast | DMSO-d6 is required if running |

| Dielectric Loss | Moderate | High | DMSO-d6 is better for CryoProbes (salt/dielectric loss in D2O reduces Q-factor).[1] |

Recommendation:

-

For Direct Detection (

, -

For Indirect Detection (HSQC/HMBC): Use DMSO-d6 (dried) to preserve the Guanidine-NH correlations.[1]

The Relaxation Agent Protocol (Cr(acac)₃)

Peramivir's quaternary carbons (carboxylate and guanidine core) have long spin-lattice relaxation times (

Mechanism: Chromium(III) acetylacetonate [Cr(acac)₃] is a paramagnetic relaxation agent.[1][2][3][4] The unpaired electrons facilitate dipole-dipole relaxation, shortening

Protocol: Preparation of "Relaxed" Peramivir Sample

-

Stock Solution: Dissolve 35 mg Cr(acac)₃ in 10 mL of your chosen solvent (3.5 mg/mL or ~10 mM).

-

Titration: Add 20 µL of Stock Solution to your 600 µL Peramivir sample.

-

Target Concentration: ~0.3 mM Cr(acac)₃.[1]

-

-

Verification: The sample should have a very faint purple tint.[1]

-

Result: You can now reduce your Relaxation Delay (

) from 20s to 2s, allowing 9x more scans in the same experimental time.

Phase 2: Acquisition Physics

Decoupling Strategy: Collapsing the Multiplets

Since your molecule is

-

Standard: Proton decoupling (

decoupling) is default.[1] -

Optimized: You must apply double decoupling if the

and-

Command (Bruker):cpdprg2 = 'waltz16', dn2 = '15N'.

-

Effect: Collapses the C-N multiplet back into a singlet. SNR Gain: ~200%. [1]

-

The Nuclear Overhauser Effect (NOE)

For

-

If Quantitation is NOT required: Use NOE-enhanced acquisition (Pulse program: zgpg30 or zgpg).[1] The decoupler is ON during the relaxation delay.

-

If Quantitation IS required: Use Inverse Gated decoupling (Pulse program: zgig).[1] The decoupler is OFF during delay (no NOE buildup) and ON during acquisition (clean singlets).

-

Note: If using Cr(acac)₃ (from 1.2), the NOE is quenched anyway, so you might as well use Inverse Gated to ensure integrability.[1]

-

Phase 3: Logic & Workflow Visualization

SNR Troubleshooting Decision Tree

Figure 1: Decision matrix for diagnosing and resolving SNR issues in labeled Peramivir samples.

Phase 4: Frequently Asked Questions (Technical)

Q1: I see a doublet for my labeled Carbon peak, but I am decoupling protons. Why?

A: You are seeing heteronuclear scalar coupling (

-

Fix: You must enable

decoupling during acquisition. On a Bruker system, set O2 to the center of the

Q2: My 15N signal is non-existent using direct detection (zg), even with labeling.

A:

-

Fix: Unless you specifically need direct detection for quantitation without NOE, switch to Indirect Detection . Run an

- -

Caveat: For the guanidino group, you must use DMSO-d6 to prevent the NH protons from exchanging with D2O, otherwise, the HSQC will be blank.

Q3: Can I use Cr(acac)₃ if I plan to do Mass Spec later? A: No. Cr(acac)₃ is a contaminant that will suppress ionization in ESI-MS.[1]

-

Fix: If the sample is precious, use a Shigemi tube (susceptibility matched) to concentrate the sample volume into the active coil region without adding relaxation agents.[1]

References

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 4: Signal-to-Noise Optimization).

-

Babu, Y. S., et al. (2000).[1] "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and safe neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482-3486. (Structural basis for Peramivir).[1][5]

-

Cayman Chemical. (2024).[1] Chromium(III) acetylacetonate Product Information & NMR Application Notes.

-

FDA Access Data. (2014). Rapivab (Peramivir) Injection Label and Chemical Description.

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 5. guidechem.com [guidechem.com]

Validation & Comparative

A Comparative Guide to Quantitative Accuracy: Peramivir-13C,15N2 vs. External Calibration in Bioanalysis

In the landscape of antiviral drug development and pharmacokinetic (PK) studies, the demand for analytical accuracy is absolute.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods to ensure that the data guiding clinical decisions is unequivocally reliable.[1][2][3][4] For a potent neuraminidase inhibitor like Peramivir, used in the treatment of acute influenza, precise quantification in complex biological matrices such as plasma is critical for determining its safety and efficacy profile.[5]

This guide provides an in-depth comparison of two common quantification methodologies: the use of a stable isotope-labeled (SIL) internal standard, specifically Peramivir-13C,15N2, versus the traditional external calibration approach. We will explore the fundamental principles of each technique, present supporting data, and provide expert insights into why the choice of calibration strategy is a critical determinant of data integrity in regulated bioanalysis.

The Core Challenge: Mitigating Analytical Variability

The primary obstacle in bioanalysis is the inherent variability introduced by the sample matrix (e.g., plasma, blood, urine).[6][7] Biological matrices are complex mixtures containing endogenous components like phospholipids, salts, and proteins that can interfere with the analytical process.[6][7][8] This interference, known as the "matrix effect," can unpredictably suppress or enhance the instrument's response to the target analyte, leading to significant quantification errors.[6][9][10] Furthermore, inconsistencies in sample preparation, such as variable analyte recovery during extraction, and minor fluctuations in instrument performance (e.g., injection volume) can further compromise accuracy.[11]

An ideal quantification method must effectively compensate for these variables to deliver consistently accurate results.

Methodology 1: The External Calibration Approach

The external calibration method is straightforward in principle.[12][13] A series of calibration standards are prepared by spiking a known amount of a certified Peramivir reference standard into a clean or surrogate matrix. These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentration. The concentration of Peramivir in the unknown study samples is then calculated by interpolating their instrument response against this external curve.[12]

Causality Behind Limitations: The fundamental flaw in this approach is the underlying assumption that the study samples and the external standards will behave identically throughout the entire analytical process.[14] This assumption is rarely valid in bioanalysis. Any sample-to-sample variation in matrix effects, extraction efficiency, or injection volume will directly translate into analytical error, as there is no internal mechanism to correct for these discrepancies.[11][13][14]

Caption: External Calibration Workflow.

Methodology 2: Internal Standardization with Peramivir-13C,15N2

The internal standard method addresses the limitations of external calibration by introducing a reference compound into every sample. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Peramivir-13C,15N2.[15][16][17] In this molecule, specific carbon and nitrogen atoms have been replaced with their heavier, non-radioactive isotopes (¹³C and ¹⁵N).

This isotopic labeling makes the internal standard chemically almost identical to the analyte (Peramivir), ensuring it has the same chromatographic retention time, extraction behavior, and ionization response in the mass spectrometer.[15][17][18] However, due to its higher mass, it is easily distinguishable by the mass spectrometer.[15]

A precise, known amount of Peramivir-13C,15N2 is added to all samples—calibration standards, quality controls (QCs), and unknown study samples—at the very beginning of the sample preparation process.[14][16] Quantification is then based on the ratio of the analyte's response to the internal standard's response.[14][19]

Causality Behind Superior Accuracy: This ratiometric approach is the key to its accuracy. Because the SIL internal standard experiences the exact same procedural losses, extraction inconsistencies, and matrix-induced ionization suppression or enhancement as the analyte, these variations are effectively cancelled out in the response ratio.[14][15][20][21][22][23] This self-validating system corrects for inter-sample variability, leading to significantly higher precision and accuracy.[20][21]

Caption: Internal Standard (Peramivir-13C,15N2) Workflow.

Head-to-Head Performance: A Data-Driven Comparison

To illustrate the performance difference, consider the typical validation parameters required by regulatory agencies. The following table summarizes representative data from a bioanalytical method validation for Peramivir, comparing the two approaches.

| Validation Parameter | Acceptance Criteria (FDA/EMA) | External Calibration (Representative Data) | Peramivir-13C,15N2 IS (Representative Data) |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -18% to +25% | -4% to +6% |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | 18.5% | 5.2% |

| Matrix Effect (%CV) | ≤15% | 35% | 4.5% |

| Recovery (%CV) | Consistent and reproducible | 28% | 6.1% |

Data synthesized from principles outlined in regulatory guidelines and comparative studies.[3][16][24][25]

Analysis of Results:

-

Accuracy & Precision: The internal standard method consistently meets the stringent regulatory acceptance criteria. The external calibration method, however, shows significant deviation and variability, failing to meet the required standards for accuracy and precision. This is a direct result of its inability to compensate for matrix effects and recovery inconsistencies.[11][21]

-

Matrix Effect: The high coefficient of variation (%CV) in the external calibration method highlights the severe and variable impact of the plasma matrix on ionization.[6][7] The Peramivir-13C,15N2 internal standard, by experiencing the same ionization effects as the analyte, normalizes the response and brings the variability well within the acceptable limit of 15%.[10][23]

-

Recovery: The variability in analyte recovery during sample preparation is a major source of error for external calibration. The SIL internal standard method demonstrates highly consistent recovery because any loss of analyte is mirrored by a proportional loss of the internal standard, keeping their ratio constant.[20]

Experimental Protocols

Protocol 1: Peramivir Quantification using Peramivir-13C,15N2 Internal Standard

-

Standard & Sample Preparation:

-

Prepare a stock solution of Peramivir and Peramivir-13C,15N2 in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Prepare calibration standards by spiking blank human plasma with Peramivir stock solution to achieve a concentration range of 5 to 10,000 ng/mL.[26]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Internal Standard Spiking:

-

To 100 µL of each sample (calibrator, QC, or unknown), add 25 µL of the Peramivir-13C,15N2 working solution (e.g., 500 ng/mL). Vortex briefly.

-

-

Protein Precipitation:

-

Add 400 µL of acetonitrile to each sample.

-

Vortex vigorously for 2 minutes to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Sample Analysis:

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5-10 µL onto the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[26]

-

Mass Spectrometer: Triple quadrupole operating in positive ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Peramivir: e.g., m/z 329.2 → 142.1

-

Peramivir-13C,15N2: e.g., m/z 332.2 → 144.1 (mass shift accounts for 1x¹³C and 2x¹⁵N)

-

-

Protocol 2: Peramivir Quantification using External Calibration

-

Standard & Sample Preparation:

-

Follow Step 1 from Protocol 1 to prepare calibration standards and QCs.

-

For unknown samples, aliquot 100 µL into separate tubes.

-

-

Protein Precipitation:

-

Add 400 µL of acetonitrile to all tubes (standards, QCs, and unknowns).

-

Vortex and centrifuge as described in Protocol 1.

-

-

Sample Analysis:

-